Secernin-1 (196-204)
Description
Properties
sequence |
KMDAEHPEL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Secernin-1 (196-204) |
Origin of Product |
United States |
Scientific Research Applications
Biomarker for Alzheimer's Disease
SCRN1 has been identified as a potential biomarker for distinguishing Alzheimer's disease from other tauopathies. Immunohistochemical studies demonstrated that SCRN1 preferentially accumulates in NFTs throughout the progression of AD, making it a promising candidate for early diagnosis .
Table 1: Comparative Accumulation of SCRN1 in Various Conditions
| Condition | SCRN1 Accumulation | Notes |
|---|---|---|
| Alzheimer's Disease (AD) | High | Present in NFTs and plaque-associated neurites |
| Down Syndrome with AD | High | Similar accumulation pattern as AD |
| Primary Age-related Tauopathy | Moderate | Accumulation observed |
| Corticobasal Degeneration | Low | No co-localization with pTau inclusions |
| Progressive Supranuclear Palsy | Low | No significant interaction with pTau |
| Pick's Disease | Low | Distinct accumulation pattern |
Therapeutic Target
Given its specific association with tau pathology in AD, SCRN1 is being explored as a novel therapeutic target. The interaction between SCRN1 and pTau suggests that modulating this interaction could influence the progression of tauopathies . The potential for SCRN1-targeted therapies is supported by its unique expression patterns and interactions observed in various studies.
Case Study 1: Immunohistochemistry in Alzheimer's Disease
A cohort study involving 58 patients diagnosed with varying stages of AD revealed that SCRN1 accumulates significantly more in NFTs compared to non-tangle containing neurons. This study utilized immunohistochemistry to visualize SCRN1 distribution, confirming its role as a neuronal protein involved in AD pathology .
Case Study 2: Interaction with Phosphorylated Tau
Co-immunoprecipitation experiments have demonstrated that SCRN1 interacts directly with pTau in human brain tissue from AD patients. This finding underlines the importance of SCRN1 in the context of tauopathies and supports its potential role as a therapeutic target .
Comparison with Similar Compounds
Secernin Family Members (SCRN2, SCRN3)
The secernin family includes SCRN1, SCRN2 (chromosome 17q21.3), and SCRN3 (chromosome 2p14–q14.3) . SCRN1 is the most well-characterized, with distinct roles in neurodegeneration and cancer. Unlike SCRN1, SCRN2 and SCRN3 lack explicit links to tauopathies or exocytosis in tumors.
Table 1: Secernin Family Comparison
Tau-Binding Proteins
SCRN1 differs from other tau-binding proteins like microtubule-associated protein tau (MAPT) and 14-3-3 proteins. MAPT is a core component of NFTs across multiple tauopathies, while SCRN1 binds only to AD-specific p-tau isoforms . 14-3-3 proteins (e.g., 14-3-3γ) are upregulated in AD but also occur in Parkinson’s disease (PD), unlike SCRN1 .
Table 2: Tau-Binding Proteins in Neurodegeneration
| Protein | Molecular Weight | Tau Interaction Specificity | Disease Associations |
|---|---|---|---|
| SCRN1 | 50 kDa | AD-specific p-tau | AD only |
| MAPT | 45–65 kDa | All tauopathies | AD, PSP, CBD, FTLD |
| 14-3-3γ | 28 kDa | Non-specific | AD, PD |
Exocytosis Regulators
SCRN1’s exocytosis role in cancer parallels proteins like VAMP and syntaxin, but its mechanism is distinct. SCRN1 recruits secretory granules to promote MMP release in colon cancer , whereas VAMP/syntaxin mediate vesicle fusion via SNARE complexes.
Table 3: Exocytosis-Related Proteins
Cancer Biomarkers
SCRN1’s dual role in cancer prognosis contrasts with other biomarkers. In colorectal cancer, high SCRN1 correlates with poor survival due to MMP-driven invasion . Conversely, in synovial sarcoma, high SCRN1 predicts better metastasis-free survival, possibly due to immune recognition of SCRN1 as a tumor antigen . This contrasts with MMPs, which uniformly correlate with poor prognosis.
Table 4: Cancer Biomarkers
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Methodology : The most common approach for preparing short peptides like Secernin-1 (196-204) is SPPS, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The peptide chain is assembled stepwise on a solid resin support, allowing precise control over sequence and modifications.
- Process Details :
- Resin Loading : The C-terminal amino acid (corresponding to residue 204) is anchored to a solid resin.
- Deprotection and Coupling : Sequential cycles of Fmoc deprotection and amino acid coupling are performed to elongate the peptide chain toward the N-terminus (residue 196).
- Cleavage and Purification : After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers, followed by purification via high-performance liquid chromatography (HPLC).
- Advantages : High purity, ability to incorporate non-natural amino acids or labels, and scalability.
- Typical Yields and Purity : Yields depend on peptide length and sequence; for a 9-mer peptide such as Secernin-1 (196-204), yields of 50-70% with >95% purity are achievable.
Recombinant Expression and Enzymatic Digestion
- Methodology : An alternative approach involves expressing the full-length Secernin-1 protein or a larger fragment in bacterial or eukaryotic systems, followed by proteolytic cleavage to isolate the 196-204 fragment.
- Process Details :
- Expression : The gene encoding Secernin-1 is cloned into an expression vector and expressed in E. coli or mammalian cells.
- Purification : The protein is purified by affinity chromatography.
- Proteolytic Cleavage : Specific proteases (e.g., trypsin, chymotrypsin) are used to cleave the protein at defined sites to release the 196-204 peptide.
- Peptide Isolation : The fragment is isolated by chromatographic methods such as reverse-phase HPLC.
- Advantages : Suitable for peptides difficult to synthesize chemically or requiring post-translational modifications.
- Limitations : More complex, time-consuming, and may require optimization of cleavage conditions.
Chemical Synthesis with Modifications
- For research involving interaction studies with phosphorylated tau or antibody generation, Secernin-1 (196-204) peptides may be synthesized with specific post-translational modifications such as phosphorylation or biotinylation.
- These modifications are introduced during SPPS by incorporating modified amino acid derivatives.
Analytical Characterization and Quality Control
| Parameter | Method | Purpose | Typical Results |
|---|---|---|---|
| Peptide Purity | Reverse-phase HPLC | Confirm purity >95% | Single dominant peak |
| Molecular Weight | Mass Spectrometry (MALDI-TOF) | Verify correct mass of peptide | Matches theoretical mass |
| Sequence Verification | Tandem MS/MS or Edman Degradation | Confirm amino acid sequence | Correct sequence confirmed |
| Structural Conformation | Circular Dichroism (CD) | Assess secondary structure | Expected random coil or beta turn |
| Functional Assays | Binding assays with antibodies or tau | Confirm biological activity | Specific binding observed |
Research Findings Relevant to Preparation
- Immunohistochemistry and proteomic studies have used antibodies raised against Secernin-1 peptides, including fragments such as 196-204, synthesized by SPPS and purified to high standards to ensure specificity in detecting Secernin-1 in neurodegenerative tissue samples.
- Co-immunoprecipitation experiments demonstrating Secernin-1 interaction with phosphorylated tau rely on synthetic peptides for epitope mapping and antibody generation, underscoring the importance of precise peptide synthesis.
- No direct patents or publications explicitly detail a unique preparation method for Secernin-1 (196-204), indicating standard peptide synthesis and purification protocols are employed in research settings.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations | Typical Application |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis | Stepwise chemical synthesis on resin | High purity, customizable | Limited length, costly for long peptides | Peptide production for antibodies, assays |
| Recombinant Expression + Digestion | Protein expression followed by protease cleavage | Suitable for complex peptides, PTMs | Complex, time-consuming | Production of native or modified peptides |
| Chemical Synthesis with Modifications | SPPS with modified amino acids | Enables PTMs, labels | Requires specialized reagents | Functional studies, interaction assays |
Q & A
Q. What is the functional role of Secernin-1 (196-204) in cellular processes, and how can this be experimentally validated?
Secernin-1 (196-204) is implicated in secretory pathway regulation, particularly in calcium-dependent exocytosis. To validate its role, researchers can employ siRNA-mediated knockdown in cellular models, followed by assays measuring secretory activity (e.g., ELISA for cytokine release or fluorometric detection of vesicle trafficking). Parallel controls should include scrambled siRNA and rescue experiments with recombinant Secernin-1 (196-204) .
Q. Which biochemical techniques are most reliable for characterizing the structural stability of Secernin-1 (196-204)?
Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are gold standards for analyzing secondary structure and conformational dynamics. For reproducible results, ensure buffer conditions (pH, ionic strength) mimic physiological environments. Thermal denaturation assays with CD can quantify melting temperatures (Tm), while NMR chemical shift perturbations identify residue-specific interactions .
Q. How should researchers design initial dose-response experiments to assess Secernin-1 (196-204) activity in vitro?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture saturation kinetics. Include positive controls (e.g., known activators/inhibitors of secretory pathways) and negative controls (vehicle-only treatments). Data should be analyzed using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Replicate experiments across three independent trials to ensure statistical robustness .
Advanced Research Questions
Q. How can conflicting data on Secernin-1 (196-204)’s binding partners be resolved across published studies?
Systematic meta-analysis of existing literature is critical. Prioritize studies with orthogonal validation methods (e.g., co-immunoprecipitation paired with mass spectrometry). If discrepancies persist, perform cross-linking experiments under native conditions followed by high-resolution proteomics. Statistical frameworks like Fisher’s exact test can identify overrepresented interaction networks in conflicting datasets .
Q. What strategies optimize the reproducibility of Secernin-1 (196-204) overexpression in heterologous systems?
Codon-optimize the Secernin-1 (196-204) gene for the host organism (e.g., E. coli or HEK293 cells). Use inducible promoters (e.g., Tet-On) to control expression levels and avoid toxicity. Validate protein folding via Western blot with conformation-specific antibodies and functional assays (e.g., calcium flux measurements). Document plasmid constructs and culture conditions in detail for replication .
Q. Which computational models are suitable for predicting Secernin-1 (196-204)’s interaction with membrane lipids?
Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini can model lipid bilayer interactions. Parameterize simulations with experimental data (e.g., membrane curvature measurements from cryo-EM). Validate predictions via mutagenesis of predicted lipid-binding residues and surface plasmon resonance (SPR) assays .
Q. How can researchers address low signal-to-noise ratios in Secernin-1 (196-204) localization studies using fluorescence microscopy?
Implement super-resolution techniques (e.g., STED or PALM) to overcome diffraction limits. Use fluorophores with high photostability (e.g., Alexa Fluor 647) and optimize fixation protocols to prevent artifact generation. Quantify colocalization using Manders’ coefficients or Pearson’s correlation in ImageJ, with background subtraction in unstained controls .
Methodological and Analytical Considerations
Q. What statistical approaches are recommended for analyzing time-course data in Secernin-1 (196-204) kinetic studies?
Use mixed-effects models to account for intra-experiment variability. For non-linear kinetics (e.g., biphasic secretion), apply model selection criteria (AIC/BIC) to compare exponential decay vs. sigmoidal fits. Open-source tools like R’s nlme package or Python’s lmfit are suitable for implementation .
Q. How should researchers structure a literature review to identify gaps in Secernin-1 (196-204) research?
Conduct a PRISMA-guided systematic review with keywords spanning Secernin-1, secretory pathways, and post-translational modifications. Use tools like Covidence for screening and Rayyan for deduplication. Map findings using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) to highlight understudied areas, such as isoform-specific functions or disease correlations .
Q. What protocols ensure ethical rigor in animal studies involving Secernin-1 (196-204) knockout models?
Adhere to ARRIVE guidelines for experimental design and reporting. Include humane endpoints, genotype-phenotype correlation checks, and sham-operated controls. Secure approval from institutional animal care committees (IACUC) and document compliance with NIH or EU Directive 2010/63 standards .
Data Presentation and Reproducibility
Q. How should conflicting crystallography and cryo-EM structures of Secernin-1 (196-204) be reconciled in publications?
Present both datasets with resolution metrics (e.g., FSC curves for cryo-EM) and Ramachandran plot statistics for crystallography. Use computational docking to test alternative conformations against functional data. Highlight limitations (e.g., crystal packing artifacts) in the discussion section .
Q. What metadata standards are essential for sharing Secernin-1 (196-204) proteomics datasets?
Follow MIAPE guidelines for mass spectrometry data, including raw spectra, search parameters, and false discovery rates (FDR). Deposit datasets in public repositories like PRIDE or ProteomeXchange with unique identifiers. Annotate post-translational modifications using UniMod or RESID nomenclature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
